molecular formula C4H6Cl2N2O B2812518 (2-Chloro-1,3-oxazol-4-yl)methanamine hydrochloride CAS No. 1955548-54-5

(2-Chloro-1,3-oxazol-4-yl)methanamine hydrochloride

Cat. No.: B2812518
CAS No.: 1955548-54-5
M. Wt: 169.01
InChI Key: UYPQVBNHWAXORR-UHFFFAOYSA-N
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Description

(2-Chloro-1,3-oxazol-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C4H5ClN2O·HCl and a molecular weight of 169.01 g/mol . It is a heterocyclic compound containing an oxazole ring substituted with a chloro group and a methanamine group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Scientific Research Applications

(2-Chloro-1,3-oxazol-4-yl)methanamine hydrochloride has a wide range of applications in scientific research, including:

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-1,3-oxazol-4-yl)methanamine hydrochloride typically involves the reaction of 2-chlorooxazole with methanamine under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt . The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and scalability. The reaction is monitored and controlled to maintain the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-1,3-oxazol-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxazole derivatives or reduction to form amine derivatives.

    Condensation Reactions: The methanamine group can participate in condensation reactions with carbonyl compounds to form imines or amides.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines, thiols, and alcohols, as well as oxidizing and reducing agents. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include substituted oxazole derivatives, amine derivatives, and imine or amide compounds, depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2-Chloro-1,3-oxazol-4-yl)methanamine hydrochloride include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of a chloro-substituted oxazole ring and a methanamine group. This structural feature imparts specific chemical reactivity and biological activity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

(2-chloro-1,3-oxazol-4-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2O.ClH/c5-4-7-3(1-6)2-8-4;/h2H,1,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYPQVBNHWAXORR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(O1)Cl)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955548-54-5
Record name (2-chloro-1,3-oxazol-4-yl)methanamine hydrochloride
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